Ethyl 3-(acetoxy)crotonate

Description

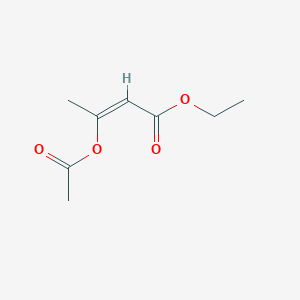

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-acetyloxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCUAMOPAHJJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951811 | |

| Record name | Ethyl 3-(acetyloxy)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29214-62-8 | |

| Record name | Ethyl 3-(acetyloxy)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29214-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(acetyloxy)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-acetoxy-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Synthetic Chemistry

Ethyl 3-(acetoxy)crotonate, and its related structures, serve as important intermediates in the synthesis of a variety of organic compounds. The presence of multiple functional groups, including an α,β-unsaturated ester and an acetoxy group, provides specific reactivity that can be harnessed for various chemical transformations. ontosight.ai These functional groups make the molecule susceptible to reactions such as hydrolysis, transesterification, and nucleophilic additions. ontosight.aivulcanchem.com

The synthesis of this compound itself can be achieved through several methods, such as the acetylation of ethyl acetoacetate (B1235776) or the esterification of 3-(acetoxy)isocrotonic acid. ontosight.ai A common laboratory preparation involves the reaction of ethyl acetoacetate with acetic anhydride (B1165640).

Notably, derivatives and related compounds of this compound are integral to the synthesis of various biologically active molecules and heterocyclic compounds. For instance, β-aminocrotonates, which can be conceptually related to this compound, are key intermediates in the production of calcium channel blockers like Nisoladipine, Benidipine, Nicardipine, and Felodipine. haui.edu.vn They are also used to construct other heterocyclic systems such as pyridinones, quinolones, oxazoles, and pyrroles. haui.edu.vn

Strategic Utility As a Chemical Building Block

Established Synthetic Pathways

Conventional organic synthesis provides foundational methods for the preparation of this compound, primarily through esterification and acetylation reactions.

Esterification of 3-(Acetoxy)crotonic Acid

One of the primary routes for synthesizing this compound is through the esterification of 3-(acetoxy)crotonic acid. ontosight.ai This reaction typically involves the use of an acid catalyst to facilitate the reaction between the carboxylic acid and ethanol (B145695). The presence of functional groups such as the acetoxy group and the ethyl ester makes the resulting molecule susceptible to further reactions like hydrolysis and transesterification. ontosight.ai

Acetylation of Ethyl Crotonate

Another established method involves the acetylation of ethyl crotonate. ontosight.ai This process introduces the acetoxy group to the crotonate backbone. A related approach involves the reaction of ethyl acetoacetate (B1235776) with an acetal (B89532) under acidic conditions, which leads to the formation of esters of crotonic acid with a substituent at the 3-position. google.com For instance, reacting ethyl acetoacetate with the diallyl acetal of acetone (B3395972) in the presence of sulfuric acid yields ethyl 3-allyloxycrotonate. google.com While not a direct synthesis of this compound, this highlights a versatile pathway for modifying the 3-position of the crotonate structure.

Chemoenzymatic Synthesis and Biocatalysis

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have been extensively studied for their ability to catalyze the synthesis of esters like this compound.

Lipase-Mediated Transformations (e.g., Candida antarctica lipase (B570770) B)

Lipases are widely recognized for their catalytic versatility, including their use in the synthesis of various esters. mdpi.com Candida antarctica lipase B (CAL-B) is a particularly robust biocatalyst known for its high activity and stability in organic solvents, making it suitable for esterification reactions. mdpi.comunife.itscielo.br CAL-B has demonstrated substrate specificity in the synthesis of various esters, including those with unsaturated structures like crotonates. nih.gov The enzyme can be immobilized on various supports, such as magnetic nanoparticles, to facilitate its recovery and reuse, enhancing the economic feasibility of the process. scielo.br For example, immobilized CAL-B has been used for the efficient synthesis of methyl and ethyl butyrate, achieving high conversions. scielo.br Research has also explored the use of other lipases, such as Pseudomonas cepacia lipase, for the regioselective acylation of related compounds, demonstrating the broad potential of lipases in this field. nih.gov

Enantioselective Production of Chiral Intermediates

A significant advantage of enzymatic synthesis is the potential for high enantioselectivity, which is crucial for the production of chiral drugs and other biologically active molecules. utupub.fimdpi.comwiley.com Lipases, including CAL-B, can be employed for the kinetic resolution of racemic mixtures, yielding enantiomerically pure compounds. researchgate.netresearchgate.netmdpi.com This is achieved through the selective reaction of the enzyme with one enantiomer of the substrate. For instance, lipase-mediated resolution has been successfully applied to produce chiral intermediates for various pharmaceuticals. mdpi.commdpi.com This approach allows for the synthesis of optically active alcohols and esters that can serve as building blocks for more complex chiral molecules. mdpi.commetu.edu.tr The enantioselectivity of these reactions can often be controlled by optimizing reaction conditions such as the choice of solvent and acyl donor. researchgate.net

Advanced Transition Metal-Catalyzed Approaches

Transition metal catalysis represents a powerful tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. mdpi.comrsc.org While specific examples directly detailing the synthesis of this compound via this method are not prevalent in the provided results, the principles of transition metal-catalyzed reactions are broadly applicable to the synthesis of related unsaturated esters and their derivatives. These catalysts, often based on palladium, rhodium, or copper, can facilitate a wide range of transformations, including cross-coupling reactions and C-H functionalization, which could be adapted for the synthesis of functionalized crotonates. researchgate.netnsf.gov The development of novel catalytic systems continues to expand the scope of these methods, offering potential future pathways for the synthesis of this compound and its derivatives. liv.ac.uk

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction)

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene. wikipedia.org This reaction was a foundational example of a process following a Pd(0)/Pd(II) catalytic cycle and has become a versatile tool for creating substituted alkenes. wikipedia.org The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine. wikipedia.org

While a direct, single-step synthesis of this compound via the Heck reaction is not extensively documented, the reaction's principles are highly applicable to its precursors and derivatives. Acrylates are considered ideal substrates for the Heck reaction due to the influence of electron-withdrawing groups that enhance reactivity. wikipedia.org For instance, a Heck-type reaction could be envisioned to couple an aryl or vinyl halide with a simpler acrylate (B77674) precursor, followed by subsequent functional group manipulations to arrive at the target structure. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. nih.gov

Table 1: Key Components of the Mizoroki-Heck Reaction

| Component | Examples | Role in Reaction |

|---|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Palladium chloride (PdCl₂), Tetrakis(triphenylphosphine)palladium(0) | Facilitates the C-C bond formation through a Pd(0)/Pd(II) cycle. wikipedia.org |

| Ligand | Triphenylphosphine, BINAP | Stabilizes the palladium catalyst and influences its reactivity and selectivity. wikipedia.org |

| Substrate 1 | Aryl, benzyl (B1604629), or vinyl halides (Br, Cl) or triflates | Provides the carbon fragment that adds to the alkene. wikipedia.org |

| Substrate 2 | Alkenes with at least one sp²-C-H bond (e.g., acrylates, styrenes) | The unsaturated partner that undergoes substitution. wikipedia.orgmdpi.com |

| Base | Triethylamine, Potassium carbonate, Sodium acetate | Neutralizes the hydrogen halide produced during the reaction. wikipedia.org |

Rhodium-Catalyzed Asymmetric Additions

Rhodium-catalyzed asymmetric conjugate addition is a powerful and robust method for the enantioselective formation of carbon-carbon bonds. scholaris.ca These reactions are crucial in synthesizing stereochemically complex natural products and pharmaceutical compounds. scholaris.ca The methodology typically employs a chiral rhodium complex, often featuring ligands like BINAP, to add organometallic reagents, such as organoboronic acids, to α,β-unsaturated carbonyl compounds. nih.govresearchgate.net

The catalytic cycle is understood to proceed through several key intermediates, including arylrhodium, oxa-π-allylrhodium, and hydroxorhodium complexes. nih.gov The transformation between these intermediates involves steps of insertion, hydrolysis, and transmetalation. nih.gov For a substrate like ethyl crotonate, a rhodium-catalyzed asymmetric 1,4-addition could introduce a new chiral center at the β-position with high enantioselectivity. This strategy allows for the synthesis of chiral derivatives that can be further elaborated to access a wide range of enantiopure compounds. rsc.org The development of new chiral cyclopentadienyl (B1206354) ligands has further expanded the scope and enantioselectivity of Rh(III)-catalyzed reactions. nih.gov

Table 2: Examples of Chiral Ligands in Rhodium-Catalyzed Asymmetric Additions

| Ligand Family | Specific Example | Typical Application |

|---|---|---|

| Chiral Diphosphines | (S)-BINAP | Asymmetric 1,4-addition of organoboronic acids to enones. nih.govresearchgate.net |

| Chiral Dienes | Chiral diene ligands | Asymmetric addition of arylboronic acids to 2H-chromenes. rsc.org |

| Chiral Cyclopentadienyl | Chiral Cp* ligands | Enantioselective C-H functionalization reactions. nih.gov |

| Other Phosphines | (S)-SEGPHOS® | Atroposelective [2+2+2] cycloaddition to form axially chiral compounds. tcichemicals.com |

Cross-Electrophile Coupling Strategies

Cross-electrophile coupling (XEC) is an emerging strategy that forms carbon-carbon bonds by coupling two different electrophiles, driven by a catalyst and a stoichiometric reductant. wisc.eduacs.org This approach circumvents the need to pre-form and handle often sensitive organometallic nucleophiles. acs.org These reactions are typically catalyzed by nickel or palladium complexes and utilize a terminal reductant, such as zinc or manganese metal, to drive the catalytic cycle. acs.orgorganic-chemistry.org

A key challenge in XEC is achieving high cross-selectivity over the undesired homodimerization of each electrophile. nih.gov This is often accomplished by leveraging the different reactivity profiles of the two electrophiles, for example, by coupling an aryl halide with an alkyl halide. nih.govresearchgate.net For a molecule like this compound, a hypothetical XEC could involve the coupling of a vinyl halide precursor with an alkyl halide to introduce substitution at the vinyl position. Mechanochemical methods, such as ball-milling, have been shown to enable solvent-free nickel-catalyzed XEC of aryl and alkyl halides, enhancing the sustainability of the process. organic-chemistry.org

Table 3: General Components for Cross-Electrophile Coupling (XEC)

| Component | Example | Function |

|---|---|---|

| Catalyst | NiCl₂·6H₂O, Palladium complexes | Catalyzes the reductive C-C bond formation. organic-chemistry.org |

| Ligand | 1,10-phenanthroline, Bipyridines | Modulates catalyst reactivity and selectivity. acs.orgorganic-chemistry.org |

| Electrophile 1 | Aryl halides, Vinyl halides | One of the coupling partners. organic-chemistry.orgnih.gov |

| Electrophile 2 | Alkyl halides | The second, distinct coupling partner. organic-chemistry.orgnih.gov |

| Reductant | Zinc (Zn), Manganese (Mn) | Drives the reductive catalytic cycle. organic-chemistry.org |

Organocatalytic Strategies and Asymmetric Inductions

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third major pillar of catalysis alongside transition-metal and enzymatic catalysis. acs.org These reactions, often performed under mild conditions, can facilitate a wide range of transformations. A classic example relevant to crotonate systems is the synthesis of ethyl β-anilinocrotonate, which can be achieved by reacting ethyl acetoacetate with aniline (B41778) using a catalytic amount of acetic acid. orgsyn.org

A significant advantage of organocatalysis is its application in asymmetric synthesis. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another. msu.edu This is achieved by using a chiral catalyst, reagent, or substrate to influence the reaction's transition state. msu.edunih.gov Chiral organocatalysts, such as those derived from proline, have been successfully employed in direct asymmetric aldol (B89426) reactions. acs.org For substrates related to this compound, an organocatalyst could direct the enantioselective addition of a nucleophile to the carbonyl group or a conjugate addition to the double bond, thereby establishing a new stereocenter with high fidelity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maresearchgate.net These principles are increasingly influencing the choice of synthetic routes in both academic and industrial settings. rsc.org Key considerations include waste prevention, the use of safer solvents, energy efficiency, and the use of renewable feedstocks. researchgate.net

Solvent-Free Reaction Systems

A major tenet of green chemistry is the reduction or elimination of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. imist.ma Solvent-free, or neat, reaction conditions offer numerous advantages, including simplified workup procedures, reduced waste, and often higher reaction rates and process throughput. technion.ac.ilresearchgate.net

Several catalytic systems can be adapted to solvent-free conditions. For example, the Knoevenagel condensation of aromatic aldehydes with ethyl acetoacetate has been successfully catalyzed by porcine pancreatic lipase under solvent-free conditions, achieving yields as high as 99.38%. nih.gov Similarly, a highly efficient, multikilogram scale synthesis of enantiomerically pure (R)- and (S)-ethyl-3-hydroxybutyrate, a direct precursor to ethyl 3-acetoxybutyrate, was developed as a solvent-free process. technion.ac.ilresearchgate.net This exclusion of solvent was a main feature of the process, ensuring high throughput and environmental benefits. researchgate.net

Enzymatic Catalysis as Sustainable Alternatives

Enzymes are highly efficient and selective biocatalysts that operate under mild conditions, making them ideal for sustainable chemical synthesis. mdpi.com Lipases, in particular, have found widespread use in organic synthesis for their ability to catalyze reactions like esterification, transesterification, and resolutions with high chemo-, regio-, and enantioselectivity. technion.ac.ilmdpi.com

A prime example is the two-step enzymatic resolution for producing both (R)- and (S)-enantiomers of ethyl-3-hydroxybutyrate (HEB). technion.ac.ilresearchgate.net The process uses immobilized Candida antarctica lipase B (CALB) as the catalyst. In the first step, racemic HEB is acetylated in a solvent-free system with vinyl acetate, selectively producing (R)-ethyl-3-acetoxybutyrate (AEB) and leaving behind (S)-HEB. technion.ac.ilresearchgate.net In the second step, the (R)-enriched AEB is subjected to alcoholysis with ethanol, again catalyzed by CALB, to produce optically pure (R)-HEB. technion.ac.ilresearchgate.net This process is notable for its high efficiency, excellent enantiomeric excess (>96%), and the use of the same recyclable enzyme for both steps, highlighting the power of enzymatic catalysis as a green alternative. researchgate.net

Table 4: Two-Step Enzymatic Resolution of Ethyl 3-Hydroxybutyrate (HEB) technion.ac.ilresearchgate.net

| Step | Reaction | Catalyst | Substrate | Reagent | Product(s) | Key Features |

|---|---|---|---|---|---|---|

| 1 | Kinetic Resolution (Acetylation) | Immobilized CALB | Racemic HEB | Vinyl Acetate | (S)-HEB & (R)-Ethyl-3-acetoxybutyrate (AEB) | Solvent-free, high enantioselectivity, produces (S)-enantiomer. |

| 2 | Alcoholysis | Immobilized CALB | (R)-enriched AEB | Ethanol | (R)-HEB | Uses the same enzyme, produces (R)-enantiomer with high purity. |

Atom Economy and Reaction Efficiency Analysis

The principles of green chemistry are increasingly integral to the evaluation of synthetic routes, with atom economy and reaction efficiency serving as key metrics. Atom economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The reaction efficiency, on the other hand, offers a more practical assessment by considering the chemical yield, reaction conditions, and ease of purification.

A common laboratory and potential industrial synthesis of this compound involves the O-acetylation of ethyl acetoacetate. This can be achieved using various acetylating agents, such as acetyl chloride or acetic anhydride (B1165640).

Atom Economy Calculation

The atom economy is calculated using the formula: Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

Let's analyze the reaction of ethyl acetoacetate with acetyl chloride:

Reaction: CH₃COCH₂COOCH₂CH₃ + CH₃COCl → CH₃C(OCOCH₃)=CHCOOCH₂CH₃ + HCl (Ethyl acetoacetate + Acetyl Chloride → this compound + Hydrogen Chloride)

The molecular weights of the components are as follows:

Ethyl acetoacetate (C₆H₁₀O₃): 130.14 g/mol

Acetyl Chloride (C₂H₃ClO): 78.50 g/mol

This compound (C₈H₁₂O₄): 172.18 g/mol

Hydrogen Chloride (HCl): 36.46 g/mol (by-product)

The calculation demonstrates that a significant portion of the reactant mass is converted into the by-product, hydrogen chloride, leading to a suboptimal atom economy.

An alternative synthesis using acetic anhydride would theoretically improve the atom economy, as the by-product is acetic acid, which has a higher molecular weight than HCl, but the fundamental principle of a condensation reaction leading to by-products remains.

Reaction Efficiency

Reaction efficiency is influenced by yield, reaction time, temperature, and the need for catalysts or solvents. While specific yield data for the direct synthesis of this compound is not extensively published in comparative studies, analogous reactions provide insight. For instance, the acetylation of alcohols using ethyl acetate as both the acetyl source and solvent, mediated by catalysts like potassium hydroxide, can achieve yields of up to 99% for primary alcohols in minutes. nih.gov The use of zinc-cluster catalysts for acetylation with ethyl acetate also shows very good yields. organic-chemistry.org However, the acetylation of the enol of a β-keto ester is a distinct process. In the synthesis of a complex derivative, ethyl-3-acetoxy-2-(4-(4-(trifluoromethoxy)phenoxy)phenyl)but-2-enoate, yields were reported in the range of 43-54% depending on the scale. nih.gov The synthesis of related β-amino crotonates from ethyl acetoacetate has been optimized to achieve yields as high as 92%. haui.edu.vn These examples suggest that while high yields are possible, they are highly dependent on the specific substrates and optimization of reaction conditions. The efficiency of the synthesis of this compound would be similarly dependent on factors like the choice of catalyst (e.g., acids, bases, or enzymes), solvent, and purification method.

Industrial Scale Synthesis and Process Development

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process development to ensure safety, efficiency, cost-effectiveness, and scalability. Key areas of focus include reactor design, process parameter optimization, and downstream processing.

Reactor Design and Process Type

For large-scale production, the choice between batch and continuous processing is critical.

Batch Reactors: Traditional stirred-tank reactors are commonly used for smaller to medium-scale production. They offer flexibility for producing multiple products but can be limited by longer cycle times, potential for batch-to-batch variability, and challenges in heat management for highly exothermic or endothermic reactions. A scaled-up synthesis of a derivative was performed in a round-bottomed flask at the 10 mmol scale, highlighting a typical batch approach. nih.gov

Continuous Flow Reactors: Continuous or flow chemistry is increasingly adopted for industrial synthesis due to enhanced safety, better heat and mass transfer, improved consistency, and potential for automation. doaj.orgthieme-connect.com For the production of β-keto esters and their derivatives, continuous-flow systems using packed-bed reactors with heterogeneous catalysts have been developed. thieme-connect.comresearchgate.net These systems can significantly reduce reaction times and improve yields. thieme-connect.com For instance, the synthesis of methyl acetoacetate from diketene (B1670635) and methanol (B129727) in a helical continuous-flow microreactor achieved a yield of over 97% in just 120 seconds. researchgate.net Such a setup could be adapted for the continuous acetylation of ethyl acetoacetate.

Enzymatic Reactors: Biocatalysis offers a green alternative for industrial synthesis. An efficient two-step enzymatic process for the multi-kilogram scale production of (R)- and (S)-ethyl-3-hydroxybutyrate utilized a batchwise loop reactor. rsc.orgresearchgate.net In this system, the immobilized enzyme (Candida antarctica lipase B, CALB) was contained in a column, and reactants were circulated through it. rsc.orgresearchgate.net This design was chosen over a stirred reactor to prevent attrition of the enzyme particles, a crucial consideration for industrial viability. rsc.orgresearchgate.net A similar enzymatic acetylation process could be developed for this compound.

Process Parameter Optimization

Developing a robust industrial process involves optimizing several parameters:

Catalyst: The choice of catalyst is crucial. While mineral acids are effective, they pose corrosion and waste disposal challenges. Heterogeneous catalysts, such as Sn-MCM-41, are advantageous for continuous flow processes as they are easily separated and can be reused. thieme-connect.comresearchgate.net Enzymatic catalysts, like lipases, offer high selectivity under mild conditions but can be more expensive and require specific operating conditions (pH, temperature) to maintain activity. researchgate.netgoogle.com

Solvent: The ideal solvent should be effective, safe, environmentally benign, and easily recoverable. While syntheses can be run in solvents like toluene (B28343) or methanol nih.govhaui.edu.vn, solvent-free conditions are often preferred to increase process throughput and reduce waste, as demonstrated in an enzymatic acetylation process. rsc.orgresearchgate.net

Temperature and Residence Time: These parameters are interdependent and crucial for maximizing conversion and minimizing by-product formation. Continuous flow reactors allow for precise control over both. For example, in the synthesis of a derivative, the reaction was conducted at 55 °C for 2.5 hours in a batch setup. nih.gov In various fermentation processes for ester production, temperature is a key factor affecting reaction rates and product stability. nih.gov

The following table summarizes potential parameters for different industrial-scale synthesis approaches.

Reaction Mechanisms and Reactivity of Ethyl 3 Acetoxy Crotonate

Hydrolysis and Transesterification Pathways

The presence of two ester functionalities—the ethyl ester and the acetoxy group—makes ethyl 3-(acetoxy)crotonate susceptible to hydrolysis and transesterification reactions. ontosight.ai

Hydrolysis: Under aqueous acidic or basic conditions, both the ethyl ester and the acetoxy group can be hydrolyzed. wikipedia.org

Ethyl Ester Hydrolysis: In the presence of acid or base, the ethyl ester group hydrolyzes to yield a carboxylic acid, specifically 3-(acetoxy)crotonic acid, and ethanol (B145695).

Acetoxy Group Hydrolysis: The acetoxy group can be cleaved to produce a hydroxyl group, leading to the formation of ethyl 3-hydroxycrotonate (ethyl acetoacetate) and acetic acid. wikipedia.org This deprotection is a common transformation in organic synthesis. wikipedia.org

Transesterification: This process involves the exchange of the ethoxy group of the ester or the entire acetoxy group with another alcohol.

Transesterification of the Ethyl Ester: In the presence of an alcohol and a catalyst (acid or base), the ethyl group can be replaced by the alkyl group of the reacting alcohol. For example, reaction with methanol (B129727) would yield mthis compound.

Enzymatic Transesterification: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the transesterification of the acetoxy group in related molecules. researchgate.net This enzymatic approach is valuable for achieving high selectivity, particularly in chiral syntheses. researchgate.netmdpi.com For instance, the alcoholysis of ethyl-3-acetoxybutyrate with ethanol using CALB is a key step in producing optically pure (R)-ethyl-3-hydroxybutyrate. researchgate.net

These pathways are fundamental to the synthetic utility of this compound, allowing for the modification of its ester functionalities. ontosight.aiontosight.ai

Nucleophilic Addition Reactions

The electron-deficient carbon-carbon double bond in this compound is a prime target for nucleophilic attack.

The Michael reaction, or conjugate addition, involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated ester system. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org

The general mechanism involves the attack of a resonance-stabilized carbanion (the Michael donor) on the β-carbon of the crotonate moiety (the Michael acceptor). libretexts.orgorganic-chemistry.org A wide range of nucleophiles can act as Michael donors, including enolates derived from β-dicarbonyl compounds like acetoacetic esters and malonic esters. libretexts.orggoogle.com

For example, the reaction of ethyl crotonate with isobutyl acetoacetate (B1235776) can be catalyzed by strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG). google.com In the context of this compound, the nucleophile would add to the β-carbon, leading to a new 1,5-dicarbonyl-type structure after subsequent protonation. The reaction is thermodynamically controlled and works efficiently with unhindered α,β-unsaturated esters. libretexts.org

The carbon-carbon double bond in crotonate esters can also undergo electrophilic addition reactions, although this pathway often competes with other reactive sites. In this type of reaction, an electrophile is attracted to the electron-rich π-bond.

A common example is halogenation. The addition of halogens like bromine (Br₂) across the double bond would proceed via a cyclic halonium ion intermediate, followed by nucleophilic attack to yield a dihalogenated product.

Another relevant reaction is allylic halogenation, which occurs under different conditions. For instance, ethyl crotonate reacts with N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield ethyl 4-bromocrotonate. msuniv.ac.incore.ac.uk This reaction proceeds via a radical mechanism and substitutes a hydrogen on the methyl group (the allylic position) rather than adding across the double bond. msuniv.ac.in

Reactivity of the Acetoxy Moiety

The acetoxy group (-OAc) is not merely a passive substituent; it significantly influences the molecule's reactivity and serves as a useful functional group in synthesis. ontosight.aiontosight.ai It is commonly employed as a protecting group for alcohols. wikipedia.org

The acetoxy group can be introduced by reacting the corresponding alcohol (ethyl 3-hydroxycrotonate) with reagents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base. wikipedia.org

Conversely, the acetoxy group can be removed (deprotection) to regenerate the alcohol under either acidic (pH < 2) or basic (pH > 9) aqueous conditions. wikipedia.org Anhydrous bases, such as sodium methoxide (B1231860) in methanol, can also be used for deprotection, which is particularly useful when other base-sensitive functional groups are present in the molecule. wikipedia.org The acetoxy group's influence is also seen in its ability to participate in or direct rearrangements. acs.org

Rearrangement Reactions (e.g., Allylic Acetate (B1210297) Rearrangements)

Allylic acetates, such as the structural isomer of this compound, are known to undergo rearrangement reactions, often catalyzed by transition metals. A prominent example is the palladium-catalyzed allylic acetate rearrangement, also known as the Tsuji-Trost reaction.

In a related transformation, the rearrangement of the allylic acetate of methyl vinyl glycolate (B3277807) (MVG) can yield methyl 4-acetoxycrotonate. rsc.orgrsc.org This reaction proceeds through a π-allyl palladium complex intermediate. wiley-vch.de Such rearrangements are synthetically valuable as they allow for the transposition of functionality along a carbon chain, providing access to 1,4-dioxygenated motifs that are precursors to important chemicals. rsc.orgrsc.org

Radical Reactions Involving Crotonate Esters

The unsaturated nature of crotonate esters makes them susceptible to radical reactions, particularly in atmospheric chemistry. The gas-phase reactions of ethyl crotonate with hydroxyl (•OH) radicals and chlorine (Cl•) atoms have been studied in detail. acs.orgnih.gov

The primary pathway for the reaction with •OH radicals is the addition of the radical to the carbon-carbon double bond at either the C2 or C3 position. acs.orgnih.gov This addition forms unstable hydroxyalkyl radical intermediates, which then react with atmospheric oxygen and subsequently decompose into smaller carbonyl compounds. acs.org Identified degradation products for ethyl crotonate include 2-hydroxypropanal, acetaldehyde, formaldehyde, and formic acid. acs.orgnih.gov

Kinetic studies have determined the rate coefficients for these reactions, providing insight into the atmospheric lifetime of these compounds. acs.orgnih.gov

Data Tables

Table 1: Reaction Rate Coefficients for Ethyl Crotonate with Atmospheric Radicals at 298 K

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH + Ethyl Crotonate | (4.96 ± 0.61) × 10⁻¹¹ | acs.orgnih.gov |

| Cl + Ethyl Crotonate | (2.52 ± 0.62) × 10⁻¹⁰ | acs.orgnih.gov |

Table 2: Summary of Key Reactive Sites and Reactions of this compound

| Reactive Site | Type of Reaction | Description |

| Ethyl Ester | Hydrolysis, Transesterification | Cleavage or exchange of the ethoxy group. |

| Acetoxy Group | Hydrolysis, Transesterification | Cleavage or exchange of the acetoxy group; often used as a protecting group. wikipedia.org |

| C=C Double Bond | Michael Addition | Nucleophilic attack at the β-carbon. libretexts.orgorganic-chemistry.org |

| C=C Double Bond | Electrophilic Addition | Addition of electrophiles like halogens across the double bond. |

| C=C Double Bond | Radical Addition | Addition of radicals, such as •OH, to the double bond. acs.orgnih.gov |

| Allylic C-H Bonds | Radical Substitution | Substitution of a hydrogen atom at the allylic position (e.g., allylic bromination). msuniv.ac.in |

| Allylic System | Rearrangement | Transition metal-catalyzed allylic acetate rearrangements. rsc.orgrsc.org |

Oxidation and Reduction Mechanisms

This compound, as an enol acetate, possesses two primary sites for redox reactions: the carbon-carbon double bond and the ester functionalities. The reactivity at these sites is influenced by the choice of reagents and reaction conditions.

Reduction Mechanisms

The reduction of enol acetates like this compound can proceed via several pathways. A common method involves the use of sodium borohydride (B1222165) (NaBH₄), which is known to reduce conjugated double bonds in systems such as enones and enol acetates. sci-hub.se The mechanism for the reduction of the carbon-carbon double bond in conjugated systems by sodium borohydride can lead to the formation of a saturated alcohol. sci-hub.se In some cases, particularly with cyclic enol acetates, reduction with sodium borohydride in aqueous ethanol can yield the corresponding allylic alcohol as the primary product. rsc.org

Catalytic hydrogenation is another significant reduction method. sioc-journal.cn Using transition metal catalysts like platinum or palladium, the double bond of the crotonate can be saturated. iitm.ac.innih.gov For instance, asymmetric hydrogenation using chiral catalysts can transform enol acetates into their corresponding saturated acetates. organic-chemistry.org The choice of catalyst and support can influence the reaction's efficiency and the distribution of products. iitm.ac.in

Oxidation Mechanisms

The oxidation of this compound primarily targets the electron-rich carbon-carbon double bond. A well-established method for the α-hydroxylation of carbonyl compounds, which can be applied to enol acetates, is the Rubottom oxidation. nrochemistry.comwikipedia.org This reaction utilizes a peroxyacid (like m-CPBA) to epoxidize the silyl (B83357) enol ether equivalent, which then rearranges to an α-siloxy carbonyl compound. wikipedia.org While this compound is an enol acetate and not a silyl enol ether, the underlying principle of epoxidation of the double bond is relevant. acs.org Oxidation of enol acetates with peroxyacids can lead to the formation of α-hydroxy ketones after hydrolysis. uea.ac.uk

Ozonolysis represents another oxidative pathway, leading to the cleavage of the C=C double bond. researchgate.net Treatment of the resulting peroxide intermediates with reducing or oxidizing agents can yield a variety of products, including aldehydes, ketones, or carboxylic acids. researchgate.net

Below is a summary of potential redox transformations for this compound:

| Reaction Type | Reagent(s) | Primary Product Type | Mechanism Highlights |

| Reduction | Sodium Borohydride (NaBH₄) | Saturated Acetate / Allylic Alcohol | Hydride attack on the conjugated system. sci-hub.sersc.org |

| Reduction | H₂ / Platinum or Palladium catalyst | Saturated Acetate | Catalytic addition of hydrogen across the double bond. sioc-journal.cniitm.ac.in |

| Oxidation | Peroxyacids (e.g., m-CPBA) | α-Hydroxy Ketone (after hydrolysis) | Epoxidation of the double bond followed by rearrangement. nrochemistry.comwikipedia.orgacs.org |

| Oxidation | Ozone (O₃), then workup | Aldehydes / Carboxylic Acids | Oxidative cleavage of the carbon-carbon double bond. researchgate.net |

Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic data specifically for the transformations of this compound are not extensively documented in readily available literature. However, general principles from related systems can provide insight.

Kinetic Aspects

The kinetics of reactions involving enol acetates are influenced by steric and electronic factors. For instance, in reductions with sodium borohydride, the rate of reaction and the product distribution (1,2- vs. 1,4-reduction) are affected by the substitution pattern on the double bond and the solvent system used. sci-hub.se The presence of β-alkyl substitution on an enone, a related structure, is known to influence the extent of conjugate reduction. sci-hub.se

In catalytic hydrogenations, the reaction rate can be dependent on factors such as catalyst type, support material, and particle size. iitm.ac.in For example, the hydrogenation of ethyl crotonate has been studied in the context of catalyst support effects. iitm.ac.in

Thermodynamic Aspects

Thermodynamically, this compound exists as an enol form of ethyl acetoacetate. The stability of enol acetates relative to their corresponding keto forms is a key thermodynamic consideration. The equilibrium generally favors the keto form for simple carbonyls, but the formation of the enol acetate "traps" the enol form.

In transformations, the relative stability of intermediates and products dictates the reaction pathway. For example, in the reduction of a dienol acetate system, the site of protonation of the intermediate dienolate ion is a critical factor determining the final product structure. rsc.org This protonation is governed by the relative thermodynamic stability of the possible isomeric products.

Computational Elucidation of Reaction Pathways

Computational chemistry provides valuable tools for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. While specific computational studies focused solely on this compound are sparse, research on related systems offers a framework for elucidation.

Pathways in Oxidation Reactions

The mechanism of the Rubottom oxidation has been a subject of computational interest. Studies on the epoxidation of silyl enol ethers by peroxyacids help to elucidate the transition states and intermediates. wikipedia.org A key step involves a 1,4-silyl migration (a Brook rearrangement) following the acid-catalyzed opening of an intermediate siloxy oxirane ring. wikipedia.org Similar computational approaches could model the epoxidation of this compound and the subsequent rearrangement pathways.

An aza-analogue of the Rubottom oxidation, which converts silyl enol ethers to primary α-aminoketones, has been reported. nih.gov Computational studies could clarify the role of the hexafluoroisopropanol (HFIP) solvent and the nature of the proposed (NH)-aziridine intermediate. nih.gov

Pathways in Reduction and Other Transformations

For catalytic hydrogenations, computational models can help understand substrate-catalyst interactions. In the asymmetric hydrogenation of related α,β-unsaturated esters, computational results have indicated that stereoselection is determined during the approach of the substrate to the catalyst. researchgate.net

The mechanism of palladium-catalyzed reactions, which may involve this compound or similar structures as substrates, is another area where computational studies are prevalent. For example, in the synthesis of quinolin-2(1H)-ones, the mechanism can involve an intramolecular nucleophilic attack of a carbanion on a triple bond, followed by isomerization, a process that can be modeled to understand reaction barriers and intermediates. nih.gov

The table below summarizes the types of computational insights that could be applied to understand the reactivity of this compound:

| Reaction Type | Computational Method | Focus of Study | Potential Insights |

| Rubottom-type Oxidation | Density Functional Theory (DFT) | Transition state analysis of epoxidation and rearrangement | Activation energy barriers, geometry of intermediates (e.g., oxirane), and rearrangement pathways. wikipedia.org |

| Catalytic Hydrogenation | DFT, Molecular Mechanics (MM) | Substrate-catalyst binding and hydrogen transfer | Enantioselectivity origins, role of ligands, and reaction energy profiles. researchgate.net |

| Palladium-Catalyzed Coupling | DFT | Mechanism of cyclization and isomerization steps | Structure of intermediates, transition states for nucleophilic attack, and influence of ligands. nih.gov |

| Aza-Rubottom Oxidation | DFT | Role of solvent and intermediates | Elucidation of the reaction pathway, including the structure of the aza-aziridine intermediate and the role of HFIP. nih.gov |

Derivatization Strategies and Synthetic Transformations of Ethyl 3 Acetoxy Crotonate

Selective Functional Group Interconversions

The presence of two distinct ester functionalities—the ethyl ester and the enol acetate (B1210297)—allows for selective chemical modifications. The reactivity of these groups can be manipulated to yield a range of derivatives.

The molecule is susceptible to hydrolysis, which can cleave either the ethyl ester or the acetoxy group depending on the reaction conditions. ontosight.ai For instance, the hydrolysis of complex enol acetates, which are structurally analogous to ethyl 3-(acetoxy)crotonate, can be achieved using acid catalysis. In one study, an enol acetate was effectively converted back to the corresponding β-keto ester using 10% p-toluenesulfonic acid in acetic acid, demonstrating a targeted interconversion of the acetoxy group. nih.gov Similarly, basic hydrolysis of the related compound ethyl-3-acetoxybutyrate has been shown to yield ethyl trans-crotonate through an elimination pathway. researchgate.net

Transesterification offers another route for functional group interconversion, allowing the ethoxy group of the ester to be exchanged with other alcohols. ontosight.ai This reaction is typically catalyzed by an acid or base. The principles of acid-catalyzed transesterification, which can be applied to this compound, involve the protonation of the carbonyl oxygen followed by nucleophilic attack by an alcohol. biofueljournal.com Enzymatic methods can also be employed for high selectivity. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used effectively for the alcoholysis of ethyl-3-acetoxybutyrate, a saturated analogue of the title compound, to produce optically pure (R)-ethyl-3-hydroxybutyrate. researchgate.net

| Transformation | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Hydrolysis of Enol Acetate | p-Toluenesulfonic acid, Acetic Acid | β-Keto Ester | nih.gov |

| Basic Hydrolysis/Elimination | Sodium Ethoxide | α,β-Unsaturated Ester (Ethyl crotonate) | researchgate.net |

| Enzymatic Alcoholysis (of analogue) | Candida antarctica Lipase B (CALB), Ethanol (B145695) | Hydroxy Ester | researchgate.net |

Transformations Leading to Complex Organic Scaffolds

This compound and its close derivatives serve as valuable building blocks for constructing complex molecular frameworks, including various heterocyclic systems. The electron-deficient double bond in the crotonate moiety makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions.

Derivatives of crotonates are key intermediates in the synthesis of nitrogen-containing heterocycles. For example, ethyl 3-aminocrotonate, which can be synthesized from ethyl acetoacetate (B1235776), is a precursor to pyridinones, quinolones, oxazoles, and pyrroles. haui.edu.vn This highlights the potential of the crotonate scaffold in heterocyclic synthesis. In a specific multi-step synthesis, a derivative, 1,2-dimethyl-5-acetoxy-1H-indole-3-carboxylic acid ethyl ester, was formed through cyclization and subsequent acetylation, demonstrating the integration of the acetoxy-crotonate-like structure into an indole (B1671886) ring system. google.com

Cycloaddition reactions represent a powerful tool for generating cyclic and polycyclic structures. Methyl crotonate, a close analogue, participates in Diels-Alder reactions with various dienes, and the regio- and diastereoselectivity of these additions have been studied. cdnsciencepub.comcdnsciencepub.com Furthermore, a sophisticated tandem reaction involving a Lewis acid-promoted [4+2] cycloaddition of nitro-olefins, followed by an intramolecular [3+2] cycloaddition, yields intricate tricyclic nitroso acetals, which can be reduced to form highly functionalized aminocyclopentanes. acs.org This demonstrates how the fundamental reactivity of the α,β-unsaturated ester can be harnessed to build complex carbocycles with a high degree of stereocontrol. acs.org

Research has also shown that olefin cross-metathesis reactions involving methyl crotonate can produce intermediates that, upon intramolecular aza-Michael addition, cyclize to form polysubstituted, functionalized piperidines and decahydroquinolines. researchgate.net

| Reaction Type | Reactant/Derivative | Resulting Scaffold | Reference |

|---|---|---|---|

| Heterocycle Synthesis | Ethyl 3-aminocrotonate | Pyridinones, Quinolones, Pyrroles | haui.edu.vn |

| Diels-Alder Reaction | Methyl crotonate | Substituted Cyclohexenes | cdnsciencepub.comcdnsciencepub.com |

| Tandem [4+2]/[3+2] Cycloaddition | Nitro-olefins (with dienophiles) | Tricyclic Nitroso Acetals, Aminocyclopentanes | acs.org |

| Cross-Metathesis / Aza-Michael Addition | Methyl crotonate | Piperidines, Decahydroquinolines | researchgate.net |

Stereoselective Derivatization

Controlling the stereochemical outcome of reactions involving this compound and its derivatives is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. Strategies have been developed to control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry of the products.

Many transformations involving the crotonate scaffold proceed with notable levels of diastereoselectivity, where one diastereomer is formed in preference to others.

Michael additions to ethyl crotonate have been shown to be highly diastereoselective. For instance, the conjugate addition of lithium enolates derived from butane-2,3-diacetal protected glycolic acids to ethyl crotonate proceeds with high diastereoselectivity to furnish β-methyl-γ-oxo esters. researchgate.net Cycloaddition reactions also offer excellent opportunities for diastereocontrol. The reaction of methyl crotonate in Diels-Alder reactions can lead to specific diastereomers depending on the diene and reaction conditions. cdnsciencepub.comcdnsciencepub.com Nitrile oxide cycloadditions with alkenes that possess allylic oxygen substituents, a feature structurally related to this compound, also exhibit diastereofacial selection. nih.gov

A compelling example of complete diastereoselectivity is seen in the intramolecular aza-Michael addition of acrylates derived from the cross-metathesis of N-alkenyl-amines with methyl crotonate. researchgate.net This base-promoted cyclization yields C2-substituted perhydro-indoles and -quinolines as single diastereomers, the structures of which were confirmed by single-crystal X-ray analysis. researchgate.net

| Reaction | Substrate/Reagent | Key Finding | Reference |

|---|---|---|---|

| Michael Addition | Ethyl crotonate + Chiral Glycolic Acid Enolate | Highly diastereoselective formation of β-methyl-γ-oxo esters. | researchgate.net |

| Diels-Alder Reaction | Methyl crotonate + Dienes | Provides control over regio- and diastereoselectivity. | cdnsciencepub.comcdnsciencepub.com |

| Intramolecular aza-Michael Addition | Methyl crotonate-derived acrylates | Completely diastereoselective cyclization to form heterocycles. | researchgate.net |

| Nitrile Oxide Cycloaddition | Alkenes with allylic oxygen | Demonstrates diastereofacial selection. | nih.gov |

Achieving enantioselective control, where one of two enantiomers is preferentially formed, typically requires the use of chiral catalysts, reagents, or enzymes.

The development of enantioselective reactions for crotonate esters can be challenging. For example, in asymmetric Diels-Alder reactions catalyzed by chiral Lewis acids, β-substitution on the dienophile (as in crotonates) can sometimes lead to a dramatic decrease in enantioselectivity compared to unsubstituted acrylates. scielo.br Despite this, successful methods have been established. A powerful chemoenzymatic strategy involves the dynamic kinetic resolution (DKR) of racemic secondary alcohols using vinyl crotonate as an acyl donor. mdpi.com The resulting enantiomerically pure crotonate esters can then undergo further transformations, such as ring-closing metathesis, to produce optically pure (R)-5,6-dihydropyran-2-ones. mdpi.com

Enzymatic resolutions are also effective. Lipases can selectively hydrolyze or acetylate one enantiomer of a racemic mixture, a technique applicable to derivatives of this compound. utupub.fi

A practical application of stereocontrol is demonstrated in the total synthesis of the antibiotic Indolmycin (B1671932). pharm.or.jp The synthesis begins with an optically active trans-epoxy ester, which is readily prepared from ethyl crotonate. This chiral starting material is then carried through a sequence of reactions, including a key coupling with indolyl magnesium bromide and a diastereoselective oxazolone (B7731731) ring formation, to produce indolmycin with high enantiomeric purity (99.4% ee). pharm.or.jp

Furthermore, rhodium-catalyzed asymmetric conjugate additions of organoboronic acids have been successfully applied to α,β-unsaturated sulfones. acs.org While typical vinyl sulfones are unreactive, the use of α,β-unsaturated 2-pyridyl sulfones, where the pyridyl group can coordinate to the metal catalyst, enables the reaction to proceed with high yields and enantioselectivities (up to 92% ee). acs.org This highlights a key strategy: substrate modification to incorporate a coordinating group can facilitate challenging enantioselective transformations on α,β-unsaturated systems related to ethyl crotonate.

| Method | Substrate/Derivative | Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|---|

| Chemoenzymatic DKR | Vinyl crotonate + Racemic alcohols | Lipase + Grubbs Catalyst | Enantiomerically pure (R)-5,6-dihydropyran-2-ones. | mdpi.com |

| Stereoselective Total Synthesis | Chiral epoxy ester from ethyl crotonate | Indolyl magnesium bromide, Guanidine | Indolmycin (99.4% ee). | pharm.or.jp |

| Rh-Catalyzed Conjugate Addition | α,β-Unsaturated 2-pyridyl sulfones + Boronic acids | [Rh(acac)(C2H4)2]/Chiraphos | Chiral β-substituted sulfones (70-92% ee). | acs.org |

| Enzymatic Resolution | Racemic acetoxy compounds | Lipases (e.g., CALB) | Separation of enantiomers. | utupub.fi |

Advanced Catalytic Systems in Ethyl 3 Acetoxy Crotonate Chemistry

Enzyme Catalysis: Substrate Specificity and Catalytic Efficiency

Enzymes, particularly lipases, are widely employed as biocatalysts for the stereospecific resolution of racemic mixtures of esters. Their catalytic activity in non-aqueous media, high enantioselectivity, and mild reaction conditions make them attractive for the synthesis of enantiomerically pure compounds.

Lipases are highly effective in the kinetic resolution of racemic esters through enantioselective hydrolysis or transesterification. In the context of substrates similar to ethyl 3-(acetoxy)crotonate, such as β-hydroxy esters, lipases can selectively acylate one enantiomer of the alcohol, leaving the other unreacted, or selectively hydrolyze one enantiomer of the corresponding acetate (B1210297).

For instance, the kinetic resolution of racemic β-hydroxy esters can be efficiently achieved using lipases like Candida antarctica lipase (B570770) B (CAL-B). In a typical process, the racemic alcohol is subjected to acylation with an acyl donor, such as vinyl acetate. The enzyme preferentially acylates one enantiomer, yielding the corresponding β-acetoxy ester and the unreacted, enantiomerically enriched alcohol. Conversely, the enantioselective hydrolysis of a racemic β-acetoxy ester can provide the chiral alcohol and the unreacted ester. The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter in these resolutions. High E values are indicative of excellent enantioselectivity.

The following table illustrates the lipase-catalyzed kinetic resolution of a representative β-hydroxy ester, a structural precursor to the hydrolyzed form of this compound.

| Lipase | Substrate | Reaction | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | E-value |

|---|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | (±)-Ethyl 3-hydroxybutanoate | Acylation | Vinyl acetate | Acetonitrile (B52724) | ~50 | >99 (R-acetate) | >200 |

| Pseudomonas cepacia Lipase (PSL) | (±)-Ethyl 3-hydroxybutanoate | Acylation | Isopropenyl acetate | Hexane (B92381) | 48 | 95 (S-alcohol) | >100 |

| Porcine Pancreatic Lipase (PPL) | (±)-δ-acetyloxymethyl-δ-valerolactone | Hydrolysis | - | Phosphate Buffer | 48 | 95 (S-alcohol) | 51 |

The catalytic performance of lipases, including their substrate specificity and enantioselectivity, is intrinsically linked to their three-dimensional structure. The active site of a lipase is typically composed of a catalytic triad (B1167595) (e.g., Ser-His-Asp) situated within a hydrophobic pocket. The geometry of this binding pocket plays a crucial role in discriminating between the enantiomers of a chiral substrate.

In the case of Pseudomonas cepacia lipase (PCL), the active site is described as a boomerang-shaped cavity. One part of this cavity accommodates the acyl portion of the ester substrate, while the other binds the alcohol moiety. The enantioselectivity of PCL is largely dictated by the steric and electronic interactions between the substrate and the amino acid residues lining these binding pockets. For secondary alcohols, the relative sizes of the substituents at the stereocenter determine the preferred binding orientation, and thus, which enantiomer is acylated or hydrolyzed more rapidly.

Modeling studies and X-ray crystal structures of lipases in complex with substrate analogs have provided detailed insights into the molecular basis of enantiorecognition. For example, the open conformation of PCL reveals an exposed catalytic site with a hydrophobic cleft that accommodates the lipid substrate. The precise arrangement of hydrophobic and hydrophilic residues within this cleft creates a chiral environment that favors the binding of one enantiomer over the other, leading to high enantioselectivity.

Metal Catalysis: Ligand Design and Chemo/Regio/Stereoselectivity

Transition metal catalysis offers a powerful platform for a wide range of chemical transformations, including asymmetric synthesis and carbon-carbon bond formation. The design of chiral ligands that coordinate to the metal center is paramount for achieving high levels of chemo-, regio-, and stereoselectivity.

Chiral metal complexes, particularly those of rhodium and iridium, are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins. For a substrate like this compound, which is a tetrasubstituted alkene, asymmetric hydrogenation would generate two new stereocenters. The choice of chiral ligand is critical in controlling the facial selectivity of hydrogen addition.

Chiral diphosphine ligands, such as those derived from BINAP and SEGPHOS, have been successfully employed in rhodium- and iridium-catalyzed asymmetric hydrogenations of various functionalized alkenes. The steric and electronic properties of these ligands create a chiral pocket around the metal center, which directs the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the product. For challenging tetrasubstituted olefins, iridium catalysts with N,P-ligands have shown considerable promise, achieving high enantioselectivities.

The following table presents representative results for the asymmetric hydrogenation of tetrasubstituted olefins using chiral iridium catalysts, demonstrating the high levels of enantioselectivity achievable with appropriate ligand design.

| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | H2 Pressure (bar) | ee (%) |

|---|---|---|---|---|---|

| [Ir(COD)Cl]2 | (S)-DTBM-SEGPHOS | (E)-1,2-dimethyl-1,2-bis(4-methoxyphenyl)ethene | CH2Cl2 | 50 | 98 |

| [Ir(COD)2]BF4 | (R)-MeO-BIPHEP | (E)-2,3-diphenyl-2-butene | Toluene (B28343) | 50 | 96 |

| [Ir(COD)Cl]2 | (S,S)-f-Binaphane | 1,2-dihydronaphthalene derivative | Toluene | 50 | 99 |

Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, are powerful methods for carbon-carbon bond formation. In this reaction, a palladium(0) catalyst reacts with an allylic substrate containing a leaving group to form a π-allylpalladium intermediate. This intermediate can then be attacked by a nucleophile to form a new carbon-carbon bond.

This compound is an ideal substrate for this type of reaction, as the acetoxy group can serve as a leaving group. The use of chiral ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) allows for the enantioselective formation of carbon-carbon bonds. The regioselectivity of the nucleophilic attack is influenced by both the nature of the ligand and the nucleophile. "Soft" nucleophiles, such as malonates, typically attack at the less substituted terminus of the π-allyl complex, while the stereochemistry is controlled by the chiral ligand.

A variation of this reaction is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates, which provides access to enantioenriched ketones with an α-quaternary center. This methodology could be conceptually applied to derivatives of this compound.

The table below shows examples of palladium-catalyzed asymmetric allylic alkylation of enol carbonates, highlighting the high yields and enantioselectivities that can be achieved.

| Catalyst Precursor | Chiral Ligand | Substrate | Nucleophile | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| Pd2(dba)3 | (R,R)-Trost Ligand | Allyl enol carbonate of 2-methylcyclohexanone | (in situ enolate) | Dioxane | 88 | 95 |

| [Pd(allyl)Cl]2 | (S,S)-ANDEN-Phos | Allyl enol carbonate of propiophenone | (in situ enolate) | Toluene | 95 | 92 |

| Pd2(dba)3·CHCl3 | (R)-BINAP | 2-Imidazolo-substituted enol carbonate | (in situ enolate) | Dioxane | 92 | 96 |

Organocatalysis: Stereocontrol and Mechanism

Organocatalysis has emerged as a third pillar of asymmetric catalysis, utilizing small organic molecules to catalyze chemical transformations. These catalysts often operate via mechanisms distinct from enzyme and metal catalysis, providing complementary strategies for stereocontrol.

For α,β-unsaturated esters like this compound, the Michael addition is a key carbon-carbon bond-forming reaction. Chiral organocatalysts, such as those derived from cinchona alkaloids or primary amines, can effectively catalyze the asymmetric conjugate addition of nucleophiles to these substrates.

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base functionality, are particularly effective. For example, a thiourea-based catalyst can activate the α,β-unsaturated ester by hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, a basic amine moiety on the catalyst can deprotonate the nucleophile, facilitating its addition. This dual activation within a chiral scaffold allows for high levels of stereocontrol.

The proposed mechanism for the thiourea-catalyzed Michael addition involves the formation of a ternary complex between the catalyst, the electrophile (this compound), and the nucleophile. The specific stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the activated enoate, which is dictated by the chiral environment of the catalyst. The stereochemistry of the product is thus a direct consequence of the catalyst's structure.

The following table provides examples of organocatalyzed asymmetric Michael additions to α,β-unsaturated esters, demonstrating the high enantioselectivities that can be achieved.

| Organocatalyst | Substrate | Nucleophile | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| (R,R)-DPEN-thiourea | β-Nitrostyrene | Dimethyl malonate | Toluene | 95 | 94 |

| Cinchonine-derived thiourea | Ethyl cinnamate | Diethyl malonate | CH2Cl2 | 85 | 92 |

| Proline-derived primary amine | trans-Crotonaldehyde | Dibenzyl malonate | DMSO | 98 | 99 |

Lewis Acid Catalysis: Activation and Stereochemical Outcomes

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research detailing the application of Lewis acid catalysis for the activation and stereochemical control of reactions involving this compound. While Lewis acid catalysis is a widely employed strategy in asymmetric synthesis to activate substrates and influence the stereochemical outcome of reactions, its specific application to this compound has not been extensively reported in the available literature.

Lewis acids function by coordinating to Lewis basic sites in a molecule, such as the carbonyl oxygen atoms present in this compound. This coordination can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby enhancing its reactivity toward nucleophiles. In the context of stereoselective reactions, chiral Lewis acids, which possess a chiral ligand environment around a central metal atom, can create a chiral pocket that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer or diastereomer over the other.

Despite the theoretical potential for Lewis acids to activate this compound and control the stereochemistry of its subsequent reactions (e.g., Michael additions, aldol (B89426) reactions, or cycloadditions), specific studies demonstrating these principles with this particular substrate are not readily found. Consequently, detailed research findings, including data on reaction conditions, yields, and stereoselectivities (enantiomeric excess or diastereomeric ratios), are not available to be presented in data tables.

The lack of published research in this specific area suggests that other synthetic strategies or different substrates may have been prioritized by researchers. It is also possible that the reactivity profile of this compound under Lewis acidic conditions presents challenges, such as instability or lack of stereocontrol, that have hindered the development of effective catalytic systems. Therefore, a detailed discussion on the activation and stereochemical outcomes of Lewis acid-catalyzed reactions of this compound cannot be provided at this time due to the absence of specific data in the scientific literature.

Theoretical and Computational Chemistry Studies of Ethyl 3 Acetoxy Crotonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as powerful tools to investigate the electronic structure and reactivity of molecules like ethyl 3-(acetoxy)crotonate. These methods provide insights into molecular geometries, charge distributions, and orbital interactions that govern chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, can be employed to optimize the geometry of this compound and its reaction intermediates. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the regioselectivity of reactions. For instance, in reactions involving nucleophilic or electrophilic attack, the spatial distribution and energy levels of the HOMO and LUMO can indicate the most likely sites of reaction.

DFT has also been utilized to study the reaction mechanisms of related α,β-unsaturated esters. For example, in the oxidative-dehydrogenation of carboxylic acids on a Au/TiO2 catalyst, DFT calculations helped identify the formation of crotonate species from butyric acid. researchgate.net Similarly, DFT has been applied to understand the partial oxidation of ethylene (B1197577) to acetate (B1210297) on the same catalyst, revealing that the pathway to acetate formation has a lower energy barrier than the formation of ethylene oxide. researchgate.net These studies highlight the capability of DFT to elucidate complex reaction pathways and energetics.

Furthermore, DFT studies on derivatives of 1,5-benzodiazepine have shown how substituents affect the HOMO-LUMO gap and nonlinear optical (NLO) properties. espublisher.com This demonstrates the utility of DFT in designing molecules with specific electronic characteristics.

Ab Initio Methods and High-Level Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples of ab initio calculations. acs.orgresearchgate.net These methods have been used to support and determine the correct geometry of various organic derivatives, showing good agreement with experimental results. acs.org For instance, ab initio calculations at the HF/3-21G and HF/3-21+G levels have been successfully applied to study the geometry of isocyanoacetyl derivatives. acs.org

High-level ab initio calculations are particularly important for accurately describing systems where electron correlation is significant. For example, in the study of Diels-Alder reactions, ab initio calculations at the MP2/6-31G* level have been used to model the transition states of reactions involving chiral N-sulfonylated oxazaborolidines activated by a Lewis acid. scielo.br These calculations can provide detailed insights into the electronic states and reaction mechanisms, such as the electrophilic addition of methylsulfenyl chloride to propene, which proceeds through a thiiranium intermediate. researchgate.net

Transition State Analysis and Reaction Energetics

The study of transition states and reaction energetics is crucial for understanding reaction mechanisms and predicting reaction rates. Computational methods allow for the localization of transition state structures and the calculation of activation barriers.

For example, in the context of cyclopropanation reactions, DFT simulations can model the transition states and energy barriers. By optimizing the geometries of intermediates and transition states, researchers can map out the entire reaction pathway. Intrinsic reaction coordinate (IRC) calculations can then confirm that the located transition state connects the reactants and products. researchgate.net

Experimental and theoretical studies on direct asymmetric aldol (B89426) reactions have revealed the importance of hydrogen-bonding interactions in the transition state for both reactivity and enantioselectivity. acs.org Similarly, for the Cl-addition reaction to methyl methacrylate (B99206), the energetics and thermochemical analysis have been studied at the MP2=Full/6-311++g(d,p) level of theory, allowing for the calculation of the rate constant using conventional transition state theory. researchgate.net

Prediction and Elucidation of Enantioselectivity and Diastereoselectivity

Computational chemistry plays a significant role in predicting and explaining the stereochemical outcomes of asymmetric reactions. By modeling the transition states leading to different stereoisomers, the origins of enantioselectivity and diastereoselectivity can be understood.

In chiral Lewis acid-catalyzed Diels-Alder reactions, the enantioselectivity is often dictated by the geometry of the catalyst-substrate complex. scielo.br For example, the use of a-bromo-crotonaldehyde in a Diels-Alder reaction with cyclopentadiene, catalyzed by a chiral acyloxy (borane) complex (CAB), leads to excellent enantioselectivity (98% ee). scielo.br This is a significant improvement compared to the reaction with crotonaldehyde (B89634) (2% ee). scielo.br Theoretical models of the transition state can explain how the catalyst and the substrate interact to favor the formation of one enantiomer over the other.

The diastereoselectivity of reactions can also be rationalized through computational analysis. In the indium-mediated allylation for the synthesis of neuraminic acids, the efficient and stereoselective C-C bond formation affords predominantly the diastereomer with a threo relationship between the newly formed hydroxyl group and the C-2 amide group. acs.org Computational modeling can help to understand the steric and electronic factors that control this diastereoselectivity.

Conformational Analysis and its Impact on Reaction Outcomes

The conformation of a reactant can have a profound impact on the outcome of a reaction. For α,β-unsaturated carbonyl compounds, the equilibrium between the s-cis and s-trans conformations is a key factor. scielo.br Lewis acid complexation can influence this equilibrium. While the s-trans form is often preferred in solution for uncomplexed α,β-unsaturated aldehydes, the s-cis form can be the more reactive conformation upon complexation with a Lewis acid. scielo.br

Ab initio calculations have been performed on the conformations of acrylate (B77674) derivatives and their complexes with Lewis acids to understand these preferences. scielo.br For instance, in the BF3-catalyzed Diels-Alder reaction between butadiene and methyl acrylate, the endo-s-trans transition state is the most stable, reversing the preference observed in the non-catalyzed reaction. scielo.br These computational insights are crucial for designing selective catalytic systems.

Applications of Ethyl 3 Acetoxy Crotonate in Advanced Organic Synthesis

Precursor in Complex Natural Product Synthesis

The intricate and stereochemically rich structures of natural products often demand highly specific and efficient synthetic strategies. Ethyl 3-(acetoxy)crotonate and its derivatives have emerged as valuable precursors in the total synthesis of several complex natural products.

One notable application involves the use of related crotonate structures in asymmetric synthesis. For instance, the asymmetric [3+2] dipolar cycloaddition of a chiral nitrone with benzyl (B1604629) crotonate has been a key step in the synthesis of 4-acetoxy-3-hydroxyethylazetidin-2-one, a crucial intermediate for penem (B1263517) and carbapenem (B1253116) antibiotics. researchgate.net This highlights the utility of the crotonate scaffold in establishing desired stereochemistry.

Furthermore, derivatives of crotonic acid are instrumental in constructing the core structures of various natural products. While direct examples of this compound are not extensively documented in readily available literature for specific total syntheses, the broader class of crotonates is frequently employed. For example, ethyl crotonate has been utilized in the biosynthesis of various compounds. researchgate.net The reactivity of the double bond and the ester functionality in crotonates allows for a variety of transformations, including cycloadditions and conjugate additions, which are fundamental reactions in the assembly of complex molecular architectures. researchgate.net

The synthesis of biotin, a vital natural product, has been achieved using a synthetic scheme that involves an intramolecular nitrone olefin [3+2] cycloaddition, demonstrating the power of cycloaddition reactions with alkene-containing fragments in natural product synthesis. researchgate.net Although not directly involving this compound, this illustrates the type of complex transformations where similar crotonate-derived building blocks are invaluable.

Intermediates for Pharmaceutical and Agrochemical Development

This compound and its related compounds are significant intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. ontosight.aiontosight.ai The functionalities present in the molecule provide reactive sites for further chemical modifications, enabling the construction of more complex, biologically active molecules. ontosight.ai

In Pharmaceutical Development:

This compound is identified as an impurity of Edaravone, a medication used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). americanchemicalsuppliers.comukchemicalsuppliers.co.ukukchemicalsuppliers.co.uk This indicates its presence in the manufacturing process of this important pharmaceutical agent. The structural similarity suggests that it or a closely related precursor is likely involved in the synthesis of Edaravone.

The broader family of crotonate derivatives, such as ethyl 3-aminocrotonate, are widely used as intermediates for the synthesis of calcium channel blockers like Nisoladipine, Benidipine, Nicardipine, and Felodipine. haui.edu.vn These drugs are crucial for treating cardiovascular diseases such as angina and hypertension. haui.edu.vn The synthesis often involves the reaction of a substituted benzaldehyde (B42025) with ethyl acetoacetate (B1235776) and an aminocrotonate derivative. haui.edu.vn

Furthermore, various derivatives of ethyl acetoacetate, a precursor to this compound, are used in the production of analgesics, antibiotics, and antimalarial agents. americanchemicalsuppliers.com For example, ethyl 3-aminocrotonate is a key intermediate in the synthesis of some medicines. godavaribiorefineries.com The synthesis of arbidol, an antiviral drug, can involve intermediates derived from ethyl crotonate. google.com

In Agrochemical Development: